molecular formula C23H25NO5S B12203905 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide

Cat. No.: B12203905
M. Wt: 427.5 g/mol
InChI Key: LWSMGAOLYDVMGX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide is a complex organic compound characterized by the presence of a benzodioxole ring, a naphthalene sulfonamide group, and a pentyloxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C to form an intermediate, which is then reduced with lithium tetrahydroaluminate . This intermediate can be further reacted with aryloxymethyloxiranes to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and naphthalene sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide is unique due to its combination of a benzodioxole ring, a naphthalene sulfonamide group, and a pentyloxy side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C23H25NO5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C23H25NO5S/c1-2-3-6-13-27-20-11-12-23(19-8-5-4-7-18(19)20)30(25,26)24-15-17-9-10-21-22(14-17)29-16-28-21/h4-5,7-12,14,24H,2-3,6,13,15-16H2,1H3

InChI Key

LWSMGAOLYDVMGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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